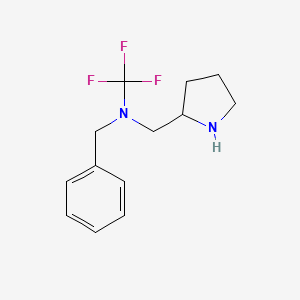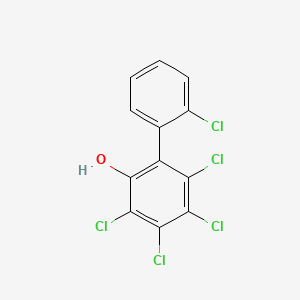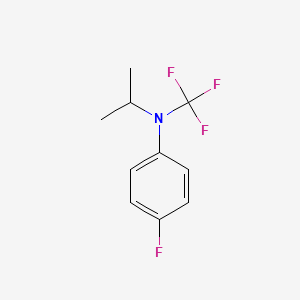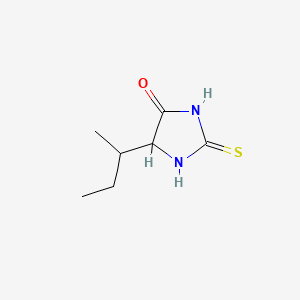
4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- is a heterocyclic compound featuring a five-membered ring structure with two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazolidinone family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and natural product synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- typically involves the condensation of an ester with guanidine or cyanamide under specific reaction conditions. One common method includes the oxidative pinacol-like rearrangement of imidazole to produce the desired imidazolidinone . Another approach involves the use of propargyl ureas anchored on a solid support, which are efficiently converted into imidazolidinones under mild conditions using AuCl as a catalyst and a solvent mixture of DCM/MeCN .
Industrial Production Methods
Industrial production of 4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- often employs large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- involves its interaction with specific molecular targets and pathways. This compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, lowering the substrate’s LUMO and facilitating various catalytic reactions . Additionally, it may modulate proteasome activity and influence post-translational modifications .
Vergleich Mit ähnlichen Verbindungen
4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- can be compared with other similar compounds, such as:
Imidazol-4-one-5-propionic acid: A product of histidine catabolism.
Imazaquin: A member of the imidazolinone class of herbicides.
Hetacillin: A drug featuring the 4-imidazolidinone ring.
Eigenschaften
CAS-Nummer |
56830-83-2 |
|---|---|
Molekularformel |
C7H12N2OS |
Molekulargewicht |
172.25 g/mol |
IUPAC-Name |
5-butan-2-yl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C7H12N2OS/c1-3-4(2)5-6(10)9-7(11)8-5/h4-5H,3H2,1-2H3,(H2,8,9,10,11) |
InChI-Schlüssel |
RUCNJQZZWDJJOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1C(=O)NC(=S)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azaspiro[4.4]nonan-7-ylmethanol](/img/structure/B13960378.png)
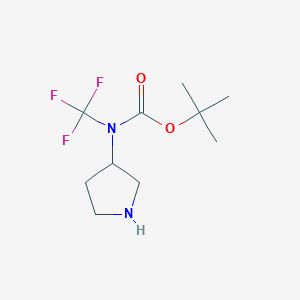
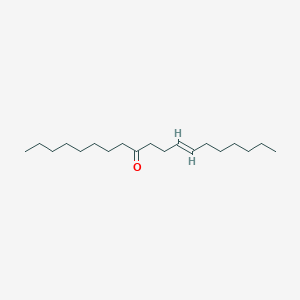
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960407.png)
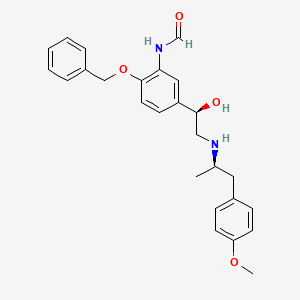
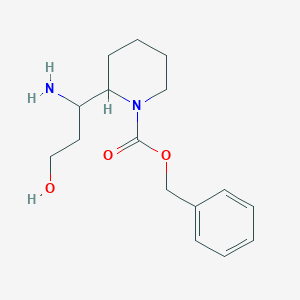
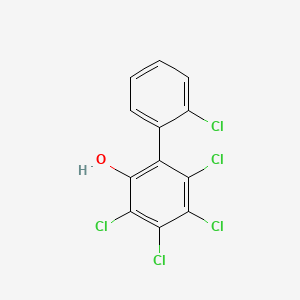
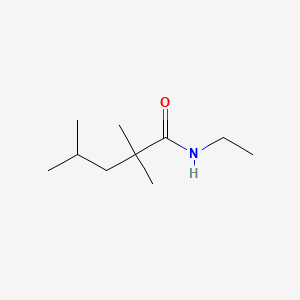
![7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)
![4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt](/img/structure/B13960440.png)
